Product packaging for 6-Bromo-5-fluorobenzo[d]thiazol-2-amine(Cat. No.:CAS No. 1022151-32-1)

6-Bromo-5-fluorobenzo[d]thiazol-2-amine

Cat. No.: B1379342
CAS No.: 1022151-32-1
M. Wt: 247.09 g/mol
InChI Key: RTANGTWGWAJMPC-UHFFFAOYSA-N
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Description

6-Bromo-5-fluorobenzo[d]thiazol-2-amine ( 1022151-32-1) is a halogenated benzothiazole derivative with the molecular formula C7H4BrFN2S and a molecular weight of 247.09 g/mol . This compound is a solid organosulfur reagent featuring both bromo and fluoro substituents on the benzothiazole ring system, which is a privileged scaffold in medicinal chemistry and drug discovery. The benzothiazole core is a common pharmacophore found in compounds with diverse biological activities, making this bromo-fluoro substituted analog a valuable building block for the synthesis of more complex molecules, particularly for the development of potential kinase inhibitors and central nervous system (CNS)-targeting agents . Researchers utilize this compound as a key intermediate in organic synthesis and pharmaceutical research. The bromine atom serves as a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions), while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and bioavailability. The 2-amino group provides an additional handle for chemical modification through acylation, alkylation, or condensation reactions. This multi-functional reagent must be stored sealed in a dry, dark place at 2-8°C . Handle with appropriate safety precautions; this substance may cause skin, eye, and respiratory irritation . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2S B1379342 6-Bromo-5-fluorobenzo[d]thiazol-2-amine CAS No. 1022151-32-1

Properties

IUPAC Name

6-bromo-5-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTANGTWGWAJMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 5-fluoro-2-aminobenzenethiol with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development
6-Bromo-5-fluorobenzo[d]thiazol-2-amine is primarily utilized as a building block in the synthesis of novel therapeutic agents. Its derivatives have shown promise in treating a variety of conditions, including:

  • Anticancer Activity : Several studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications on the benzothiazole scaffold have led to compounds with IC50 values ranging from 10.34 to 12.14 μM against tumor cells .
  • Anti-inflammatory and Antimicrobial Properties : The compound's structure allows for the development of agents targeting inflammation and microbial infections, making it versatile in medicinal applications.

Materials Science

Development of Novel Materials
In materials science, this compound is explored for its electronic and optical properties. It serves as a precursor in synthesizing materials that can be utilized in:

  • Dyes and Pigments : Its unique chemical structure contributes to the synthesis of vibrant dyes and pigments used in various industries.
  • Semiconductors : Research indicates potential applications in organic semiconductors due to its electronic characteristics.

Biological Research

Molecular Interaction Studies
This compound acts as a valuable probe in biological research, particularly in studying molecular interactions and mechanisms. Notable applications include:

  • Cytochrome P450 Inhibition : Studies have shown that this compound can inhibit cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.
  • Biological Process Investigations : Its derivatives are used to elucidate biological pathways, contributing to a better understanding of cellular mechanisms.

Industrial Applications

Synthesis of Specialty Chemicals
In industrial settings, this compound is employed in the synthesis of specialty chemicals, including:

  • Dyes and Pigments : The compound's reactivity allows for the creation of various colorants used in textiles and coatings.
  • Pharmaceutical Intermediates : It serves as an intermediate in producing more complex pharmaceutical compounds.

Anticancer Research

A study focusing on a series of benzothiazole derivatives highlighted that specific substitutions on the benzothiazole scaffold can enhance antiproliferative potency against cancer cell lines. For example, one derivative demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Kinase Inhibition Studies

Research has indicated that certain derivatives exhibit selectivity profiles for inhibiting kinases such as CSF1R and VEGFR-2. This suggests that this compound may share similar inhibitory mechanisms with other known kinase inhibitors.

Comparison Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-fluorobenzo[d]thiazol-2-amineBromine at position 4Different substitution pattern affecting reactivity
2-Amino-4-bromo-6-fluorobenzothiazoleAmino group at position 2Variation in functional groups influencing activity
5-Chloro-6-fluorobenzo[d]thiazol-2-amineChlorine instead of brominePotentially different metabolic pathways

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Benzothiazole Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
6-Bromo-5-fluorobenzo[d]thiazol-2-amine Br (C6), F (C5) C₇H₄BrFN₂S Intermediate for bioactive molecules
7-Chloro-6-fluorobenzo[d]thiazol-2-amine Cl (C7), F (C6) C₇H₄ClFN₂S Precursor for antioxidant agents
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Br (C5), CF₃ (C4) C₄H₂BrF₃N₂S Potential antitubercular activity
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine Br (C5), thiophene (C4) C₇H₅BrN₂S₂ Not reported (structural diversity)

Key Observations :

  • Halogen Position: Bromine at C6 (as in the target compound) vs.
  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, as seen in 7-chloro-6-fluorobenzo[d]thiazol-2-amine derivatives used in antioxidant studies .

Heterocycle Core Modifications

Table 2: Comparison with Oxazole and Thiophene Analogues

Compound Name Core Structure Substituents Key Applications Reference ID
5-Bromo-4-fluorobenzo[d]oxazol-2-amine Benzo[d]oxazole Br (C5), F (C4) Not reported (structural analogue)
5-Bromo-4-(thiophen-2-yl)thiazol-2-amine Thiazole + thiophene Br (C5), thiophene (C4) Synthetic intermediate

Key Observations :

  • Thiazole vs.
  • Thiophene Integration : Thiophene-substituted derivatives (e.g., 5-Bromo-4-(thiophen-2-yl)thiazol-2-amine) introduce planar aromaticity, which may enhance solubility and π-system interactions .

Key Observations :

  • Antitubercular Activity : Nitro-substituted benzothiazoles (e.g., 6-nitrobenzo[d]thiazol-2-amine) exhibit potent activity against M. tuberculosis H37Ra (MIC: <1 µg/mL for compound 92b) . Bromine/fluorine substitution in the target compound may enhance lipophilicity, improving membrane permeability.
  • Antioxidant Activity : Fluorinated benzothiazole-pyrazoline hybrids (e.g., compound 5a-f in ) show radical scavenging activity (IC₅₀: 10–50 µM), attributed to electron-withdrawing substituents stabilizing radical intermediates.

Biological Activity

6-Bromo-5-fluorobenzo[d]thiazol-2-amine (BrF-BTA) is an organic compound belonging to the benzothiazole derivative family. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents along with an amine group, has attracted significant attention in medicinal chemistry for its potential biological activities and therapeutic applications. This article reviews the biological activity of BrF-BTA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrFN2S. The compound features a benzothiazole core, which is a bicyclic structure comprising both a benzene ring and a thiazole ring. The specific substitution pattern of bromine at position 6 and fluorine at position 5 significantly influences its chemical reactivity and biological interactions.

Biological Activities

BrF-BTA exhibits notable biological activities, particularly in the following areas:

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the benzothiazole scaffold in enhancing biological activity. For example:

  • Substituent Positioning : Variations in the position of bromine or fluorine atoms significantly affect the compound's reactivity and biological potency.
  • Functional Group Variations : Compounds with different functional groups at specified positions on the benzothiazole ring show varying degrees of cytotoxicity and kinase inhibition .

Comparison Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-fluorobenzo[d]thiazol-2-amineBromine at position 4Different substitution pattern affecting reactivity
2-Amino-4-bromo-6-fluorobenzothiazoleAmino group at position 2Variation in functional groups influencing activity
5-Chloro-6-fluorobenzo[d]thiazol-2-amineChlorine instead of brominePotentially different metabolic pathways

Case Studies

  • Anticancer Research : A study involving a series of 2-amino-benzothiazole derivatives demonstrated that modifications on the benzothiazole scaffold could enhance antiproliferative potency against various cancer cell lines. For instance, one derivative showed IC50 values ranging from 10.34 to 12.14 μM against tumor cells .
  • Kinase Inhibition Studies : Research has shown that certain derivatives exhibit high selectivity profiles when inhibiting kinases such as CSF1R and VEGFR-2, suggesting that BrF-BTA may share similar inhibitory mechanisms .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-5-fluorobenzo[d]thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves bromination and fluorination of benzo[d]thiazol-2-amine precursors. Key steps include:

  • Bromination : Use bromine in glacial acetic acid with aniline derivatives to introduce the bromine substituent .
  • Solvent Optimization : Ethanol or ethylene glycol improves solubility and reaction efficiency. For example, using ethylene glycol with hydrazine hydrate increased yields to 76% in 2-hydrazinyl derivatives .
  • Catalytic Additives : HCl (1.0–2.0 eq) enhances reaction rates and product stability during hydrazine coupling .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2–4 hours) compared to traditional reflux (16 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Peaks at δ 7.2–8.5 ppm (split due to bromine/fluorine coupling) .
    • Amine protons : Broad singlet near δ 5.5–6.0 ppm .
  • IR Spectroscopy :
    • N-H stretch: 3200–3400 cm⁻¹ .
    • C-Br/C-F vibrations: 550–650 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
  • ESI-MS : Molecular ion peaks at m/z 257.03 (for brominated derivatives) .

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model halogen substituent effects on frontier molecular orbitals .
  • Reactivity Prediction :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for substitution reactions .
    • Compare HOMO-LUMO gaps with experimental redox potentials (e.g., corrosion inhibition studies in ) .
  • Validation : Benchmark computed vibrational spectra against experimental IR data to refine basis sets (e.g., 6-31G**) .

Q. What strategies can resolve contradictions in biological activity data of this compound derivatives observed across different studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis :
    • Systematically vary substituents (e.g., 5-Bromo vs. 5-Chloro) and test antimicrobial activity using standardized MIC assays .
    • Correlate electronic properties (via Hammett constants) with inhibition efficiency .
  • Experimental Controls :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (e.g., DMSO concentration ≤1%) to minimize variability .
  • Meta-Analysis : Apply multivariate regression to identify confounding factors (e.g., crystallinity differences in assay compounds) .

Q. What methodological considerations are critical when analyzing hydrogen bonding patterns in the crystal structure of this compound derivatives?

Methodological Answer:

  • Crystallographic Refinement : Use SHELXL for high-resolution data (≤0.8 Å) to model disorder in bromine/fluorine positions .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular interactions driving crystal packing .
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters to distinguish static disorder from dynamic motion in the amine group .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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